molecular formula C32H32ClFN6O3 B1192124 AD-227

AD-227

Cat. No. B1192124
M. Wt: 603.0954
InChI Key: UTAPGZSFNPYXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AD-227 is a novel potent inhibitor of the MDM2-p53 interaction.

Scientific Research Applications

  • Use in Alzheimer's Disease Diagnosis :

    • BF-227 has been shown to have a high binding affinity to synthetic amyloid-β (Aβ) fibrils, making it a promising PET probe for in vivo detection of dense amyloid deposits in AD patients (Kudo et al., 2007).
    • Clinical PET studies using BF-227 demonstrated its retention in the cerebral cortices of AD patients but not in those of normal subjects. This suggests its potential in early and precise detection of AD (Kudo et al., 2007).
  • Applications in Mild Cognitive Impairment (MCI) :

    • A voxel-based analysis of BF-227 PET images showed abnormal distribution of BF-227 mainly in the posterior association area in MCI converters and patients with AD. This indicates BF-227's utility in predicting the progression of MCI to AD (Shao et al., 2010).
  • Comparative Studies with FDG-PET :

    • Studies comparing BF-227 PET with FDG-PET (a glucose metabolism imaging technique) in AD cases have shown that BF-227 PET could be more specific and sensitive in differentiating AD from normal control, indicating its potential for early detection of AD pathology, even in the MCI stage (Furukawa et al., 2010).
  • Detection of Various Protein Misfolding Diseases :

    • BF-227 has been evaluated for its ability to detect various types of misfolded proteins, not just in AD but also in other neurodegenerative disorders like dementia with Lewy bodies (DLB), showing its versatility in detecting different protein aggregates in the brain (Okamura et al., 2013).

properties

Product Name

AD-227

Molecular Formula

C32H32ClFN6O3

Molecular Weight

603.0954

IUPAC Name

6-Chloro-3-[(cyclohexylmethylamino)-[1-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]tetrazol-5-yl]methyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C32H32ClFN6O3/c33-23-12-15-25-27(16-23)36-30(32(41)42)28(25)29(35-17-20-6-2-1-3-7-20)31-37-38-39-40(31)18-21-10-13-24(14-11-21)43-19-22-8-4-5-9-26(22)34/h4-5,8-16,20,29,35-36H,1-3,6-7,17-19H2,(H,41,42)

InChI Key

UTAPGZSFNPYXQF-UHFFFAOYSA-N

SMILES

O=C(C(N1)=C(C(NCC2CCCCC2)C3=NN=NN3CC4=CC=C(OCC5=CC=CC=C5F)C=C4)C6=C1C=C(Cl)C=C6)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AD-227;  AD 227;  AD227

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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